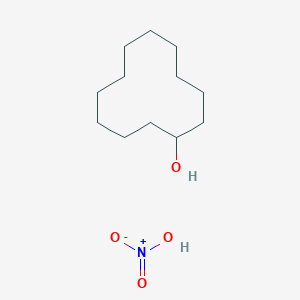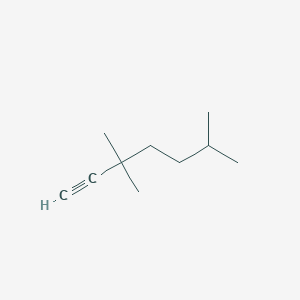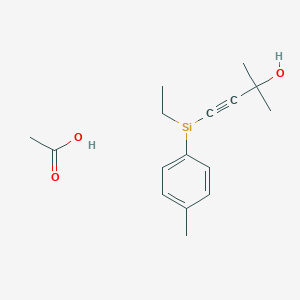
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione is a complex organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiaphosphepine ring, which is a seven-membered ring containing both sulfur and phosphorus atoms, along with two phenyl groups and two methyl groups attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the thiaphosphepine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione include other thiaphosphepine derivatives and organophosphorus compounds with similar structural motifs.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of both sulfur and phosphorus in the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61157-01-5 |
|---|---|
Molekularformel |
C19H19PS2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
4,5-dimethyl-2,7-diphenyl-2-sulfanylidene-3H-1,2λ5-thiaphosphepine |
InChI |
InChI=1S/C19H19PS2/c1-15-13-19(17-9-5-3-6-10-17)22-20(21,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
NMFDKIFTPZDOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(SP(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)


